3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and a fluoro-methoxybenzoyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving piperidine-4-carboxylic acid and 1,3-difluorobenzene.
Introduction of the Fluoro-Methoxybenzoyl Group: The fluoro-methoxybenzoyl group is introduced using 3-fluoro-4-methoxybenzoyl chloride in the presence of a base.
Cyclization to Form the Quinazolinone Core: The final step involves the cyclization of the intermediate to form the quinazolinone core, typically using a dehydrating agent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares structural similarities with the piperidine and fluoro groups.
4-(3-Fluoro-4-methoxybenzoyl)piperidine: Contains the fluoro-methoxybenzoyl group but lacks the quinazolinone core.
Uniqueness
3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is unique due to the combination of its quinazolinone core, piperidine ring, and fluoro-methoxybenzoyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H24FN3O4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
InChI |
InChI=1S/C23H24FN3O4/c1-30-17-4-5-18-20(12-17)25-14-27(23(18)29)13-15-7-9-26(10-8-15)22(28)16-3-6-21(31-2)19(24)11-16/h3-6,11-12,14-15H,7-10,13H2,1-2H3 |
InChI Key |
NOLXDPGIZLMULQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
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